Triangulo-dodecacarbonyltriosmium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

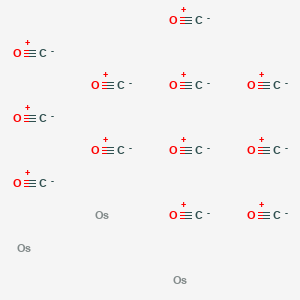

Triangulo-dodecacarbonyltriosmium, also known as Os3(CO)12, is a compound that consists of a triangular arrangement of osmium atoms, each of which is coordinated by four carbonyl (CO) ligands. The compound is a member of a class of substances known as polynuclear carbonyls, which are characterized by the presence of multiple metal atoms bonded together and stabilized by carbonyl ligands.

Synthesis Analysis

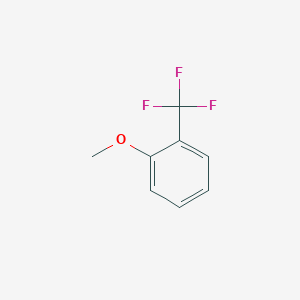

The synthesis of Os3(CO)12 involves the reaction of osmium tetroxide (OsO4) with carbon monoxide (CO) under moderate pressures and temperatures in methanol. This process yields not only the dodecacarbonyltriosmium but also a series of related trimeric derivatives with various substituents, indicating the versatility of the compound's chemistry and its ability to form different structural motifs .

Molecular Structure Analysis

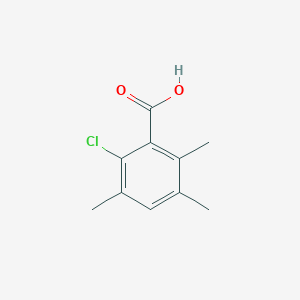

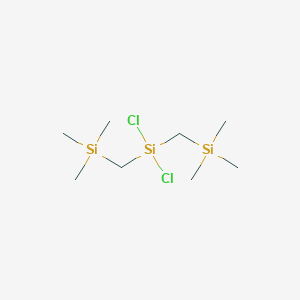

The molecular structure of Os3(CO)12 and its derivatives has been extensively studied. Mass spectral, infrared (IR), and nuclear magnetic resonance (NMR) data suggest a cyclic configuration for the trimeric derivatives, possibly involving an Os-Os double bond. The structure of Os3(CO)12X2 (X = Cl, Br, or I) is believed to have a linear arrangement of the three metal atoms with an overall molecular symmetry of D4h, based on IR and mass spectral data . Additionally, X-ray crystallography has been used to characterize the structure of related triangulo-cluster compounds, providing insights into the arrangement of ligands and the metal framework .

Chemical Reactions Analysis

Os3(CO)12 is reactive towards bases and halogens, leading to the formation of various compounds such as H2Os4(CO)13, H4Os4(CO)12, HOs3(CO)10(OH), and Os3(CO)12X2 (X = Cl, Br, or I). These reactions demonstrate the compound's ability to undergo substitution and addition reactions, resulting in the formation of both tetranuclear hydrides and halogenated species. The thermal decomposition of Os3(CO)12X2 can lead to the formation of Os2(CO)8X2 and Os2(CO)6X4, showcasing the dynamic behavior of the compound under different conditions .

Physical and Chemical Properties Analysis

The physical properties of Os3(CO)12 have been investigated through variable-temperature Raman spectroscopy, which indicates that the compound does not undergo a phase change within the temperature range of 295 to 15 K. This suggests a degree of thermal stability, and the Raman data also reveal site-symmetry and correlation effects that are more widespread than previously suspected . The chemical properties, as mentioned earlier, include the compound's reactivity with water, which leads to the formation of clusters based on three to seven metal atoms, highlighting the potential for Os3(CO)12 to participate in the activation of small molecules like water and possibly alkanes .

Aplicaciones Científicas De Investigación

Activation and Maintenance of the Trinuclear Core

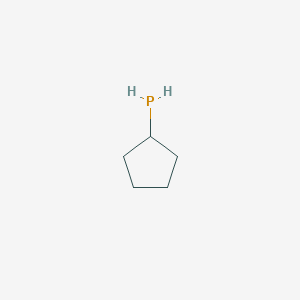

Triangulo-dodecacarbonyltriosmium, as part of the ruthenium and osmium dodecacarbonyls (M3(CO)12, M = Ru, Os), plays a critical role as precursors in the synthesis of low-valent ruthenium and osmium compounds. These compounds are widely utilized in cluster chemistry, where the integrity of the trinuclear core is of paramount importance. The replacement of two equatorial carbonyls with a bis(diphenylphosphino)methane (dppm) ligand in related complexes [M3(CO)10(μ-dppm)] has shown to both activate further carbonyl loss and maintain the trinuclear core's integrity. This unique property makes these compounds valuable for a broad range of applications in trinuclear cluster chemistry, emphasizing the importance of maintaining the core structure for developing new materials and catalytic processes (Kabir & Hogarth, 2009).

Catalytic Reduction of Amides to Amines

In catalysis, triangulo-dodecacarbonyltriosmium has been used as a catalyst for the reduction of amides to amines using hydrosilanes. This process showcases the compound's utility in organic synthesis, providing an efficient pathway for producing amines, which are valuable in various chemical industries, including pharmaceuticals and agrochemicals. The catalytic activity of triangulo-dodecacarbonyltriosmium underlines its potential for creating more efficient and sustainable chemical processes (Motoyama et al., 2005).

Safety and Hazards

Mecanismo De Acción

Target of Action

Triosmium Dodecacarbonyl, also known as Triangulo-dodecacarbonyltriosmium, is a metal carbonyl cluster . It is an important precursor to organo-osmium compounds

Mode of Action

The compound consists of an equilateral triangle of Os atoms, each of which bears two axial and two equatorial CO ligands . Each of the three osmium centers has an octahedral structure with four CO ligands and the other two osmium atoms . The Os–Os bond distance is 2.88 Å (288 pm) . The compound is fluxional in solution, as indicated by 13C NMR measurements .

Biochemical Pathways

It’s known that many chemical reactions of os3(co)12 have been examined . Direct reactions of ligands with the cluster often lead to complex product distributions .

Pharmacokinetics

It’s known that the compound sublimes in vacuum .

Result of Action

It’s known that the compound can convert to more labile derivatives such as os3(co)11(mecn) and os3(co)10(mecn)2 using me3no as a decarbonylating agent .

Action Environment

It’s known that the compound is insoluble in water and slightly soluble in organic solvents .

Propiedades

IUPAC Name |

carbon monoxide;osmium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/12CO.3Os/c12*1-2;;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUBLMKVEIPBYME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Os].[Os].[Os] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12O12Os3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

906.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15696-40-9 |

Source

|

| Record name | Osmium, dodecacarbonyltri-, triangulo | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15696-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triangulo-dodecacarbonyltriosmium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)